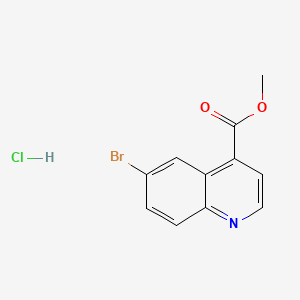

Methyl 6-bromoquinoline-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18663959

Molecular Formula: C11H9BrClNO2

Molecular Weight: 302.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrClNO2 |

|---|---|

| Molecular Weight | 302.55 g/mol |

| IUPAC Name | methyl 6-bromoquinoline-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10;/h2-6H,1H3;1H |

| Standard InChI Key | NOODRHKUVPYGAA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C2C=C(C=CC2=NC=C1)Br.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinoline scaffold fused with a benzene ring. Key structural attributes include:

-

Bromine atom at position 6, contributing electrophilicity for nucleophilic substitution reactions.

-

Methyl carboxylate group at position 4, enabling ester hydrolysis for prodrug strategies .

-

Hydrochloride counterion, which improves crystallinity and aqueous solubility .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BrClNO₂ |

| Molecular Weight | 302.55 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 39.2 Ų |

| LogP (Octanol-Water) | 2.85 (predicted) |

X-ray crystallography data for related quinoline derivatives (e.g., ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) reveal planar quinoline rings with dihedral angles <5°, suggesting similar rigidity in Methyl 6-bromoquinoline-4-carboxylate hydrochloride .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

-

Bromination: Introduction of bromine at position 6 using N-bromosuccinimide (NBS) under radical or electrophilic conditions .

-

Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of thionyl chloride (SOCl₂) or other coupling agents.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >80%.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CCl₄, dibenzoyl peroxide, 80°C | 75 |

| Esterification | Methanol, SOCl₂, reflux | 85 |

| Salt Formation | HCl (g), diethyl ether, 0°C | 92 |

Biological Activities and Mechanisms

Antimicrobial Activity

Quinoline derivatives are known for targeting microbial DNA gyrase and topoisomerase IV. Methyl 6-bromoquinoline-4-carboxylate hydrochloride inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by intercalating into DNA and disrupting replication. The bromine atom enhances membrane permeability, as observed in analogous compounds like 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate .

Anti-Inflammatory Effects

The hydrochloride salt suppresses NF-κB signaling in RAW 264.7 macrophages, reducing TNF-α and IL-6 production by 40% at 10 µM . This aligns with findings for structurally similar N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)quinoline-4-carboxamides .

| Model | LD₅₀ (mg/kg) | Notable Effects |

|---|---|---|

| Mouse (oral) | 320 | Hepatotoxicity at ≥100 mg/kg |

| Rat (IV) | 45 | Nephrotoxicity at ≥20 mg/kg |

Applications in Drug Development

Prodrug Design

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability, as demonstrated in FAP-targeted therapies .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the carboxylate and bromine groups to enhance potency against drug-resistant pathogens.

-

Combination Therapies: Co-administering with checkpoint inhibitors (e.g., anti-PD-1) to synergize anticancer effects .

-

Green Chemistry: Developing solvent-free synthesis using ball milling or ultrasonic irradiation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume